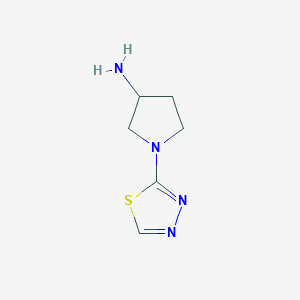

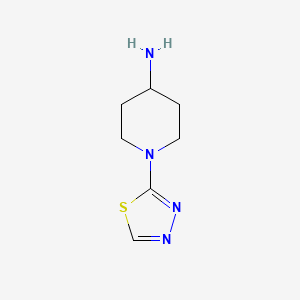

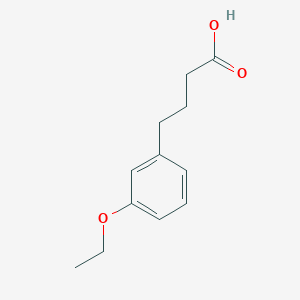

![molecular formula C11H11ClFNO2 B1469262 1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341497-08-2](/img/structure/B1469262.png)

1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

Overview

Description

1-(2-Chloro-4-fluorophenyl)methylazetidine-3-carboxylic acid, also known as CFPA, is an organic compound that is used in a variety of laboratory experiments, as well as in scientific research applications. It is a colorless, volatile liquid with a sweet odor, and is highly soluble in most organic solvents. CFPA is a versatile compound, with a wide range of applications in organic synthesis, biochemistry, and other scientific fields.

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its utility spans from anticancer drug development to the exploration of its role in antibacterial and antifungal activities. For example, its derivatives have shown potential in the synthesis of novel benzofuran-based S1P1 agonists with excellent in vitro potency and selectivity, which are significant for developing treatments for multiple sclerosis (MS) due to their ability to reduce blood lymphocyte counts and demonstrate efficacy in a mouse model of relapsing MS (Saha et al., 2011). Similarly, research into azetidine-containing compounds has led to the discovery of new molecules with potent antibacterial activities, particularly against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for novel antibiotic development (Kuramoto et al., 2003).

Advanced Materials

In the field of materials science, azetidine-containing compounds like 1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid find applications in the development of novel polymeric materials. For instance, azetidine-terminated aqueous-based polyurethane dispersions have been explored for self-curing properties via a ring-opening reaction of azetidine end groups. This approach allows for the formation of polymeric network structures upon drying, offering new possibilities for creating self-healing materials and coatings with enhanced performance properties (Wang et al., 2006).

properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO2/c12-10-3-9(13)2-1-7(10)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHXMMUYTJMZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

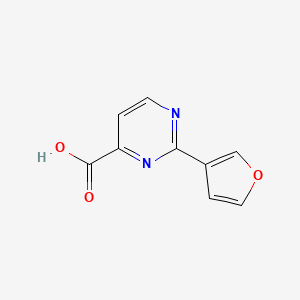

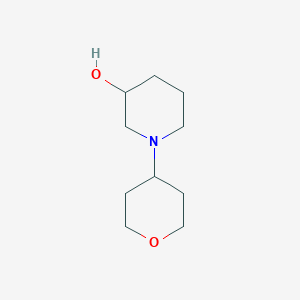

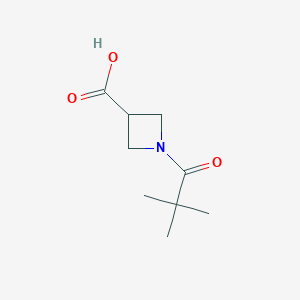

![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)

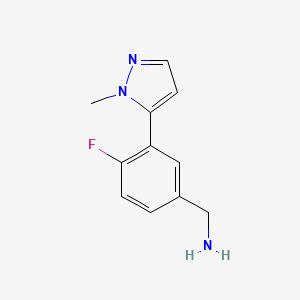

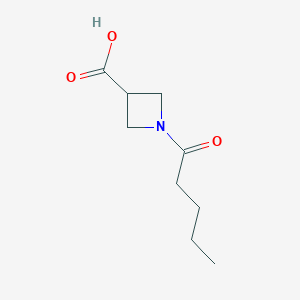

![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)